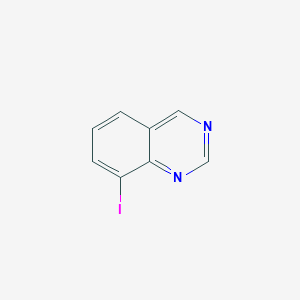

8-Iodoquinazoline

説明

Structure

3D Structure

特性

分子式 |

C8H5IN2 |

|---|---|

分子量 |

256.04 g/mol |

IUPAC名 |

8-iodoquinazoline |

InChI |

InChI=1S/C8H5IN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H |

InChIキー |

MSLRERHFDULHCG-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=CN=CN=C2C(=C1)I |

製品の起源 |

United States |

Chemical Reactivity and Transformation Pathways of 8 Iodoquinazoline

Transition Metal-Catalyzed Cross-Coupling Reactions at the C8 Position

The iodine atom at the C8 position of the quinazoline (B50416) ring serves as an excellent leaving group for numerous palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex, polysubstituted quinazoline derivatives. nih.govresearchgate.net

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides. libretexts.orgtcichemicals.comyonedalabs.com This reaction is particularly effective for the functionalization of 8-iodoquinazoline, allowing for the introduction of various aryl and heteroaryl groups at this position. The general catalytic cycle involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with a boronic acid or ester in the presence of a base, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

In a notable application, the Suzuki-Miyaura reaction was employed to synthesize a series of 8-(o-tolyl)quinazoline derivatives as potential PD-1/PD-L1 antagonists. nih.gov The key step involved the coupling of an 8-iodoquinazoline intermediate with an appropriate boronic acid derivative, demonstrating the utility of this method in medicinal chemistry for creating complex molecular architectures. nih.gov The reaction conditions typically involve a palladium catalyst, such as XPhos Pd G2, and a base to facilitate the transmetalation step. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. organic-chemistry.orglibretexts.org The reaction is highly valuable for introducing alkynyl moieties onto the quinazoline scaffold, which are important pharmacophores and versatile handles for further synthetic transformations. nih.govresearchgate.net

The mechanism involves two interconnected catalytic cycles. youtube.com In the palladium cycle, oxidative addition of 8-iodoquinazoline to the Pd(0) catalyst occurs. youtube.com In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive for the subsequent transmetalation step with the palladium complex. youtube.com Reductive elimination then yields the 8-alkynylquinazoline product. youtube.com While many examples focus on the C4 position, the principles are directly applicable to the C8 iodo-substituent, given the high reactivity of aryl iodides in this transformation. libretexts.orgresearchgate.netmdpi.com

Table 2: General Conditions for Sonogashira Coupling

| Reactant 1 | Reactant 2 | Catalysts | Base | Solvent | Product |

|---|

The Heck and Stille reactions are also powerful palladium-catalyzed methods for C-C bond formation, applicable to aryl halides like 8-iodoquinazoline. researchgate.net

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds via oxidative addition of the 8-iodoquinazoline to Pd(0), followed by migratory insertion of the alkene, and subsequent β-hydride elimination to release the product. organic-chemistry.org

The Stille reaction couples the aryl halide with an organostannane (organotin) reagent. organic-chemistry.orgwikipedia.org A key advantage of the Stille coupling is the stability and tolerance of organostannanes to a wide variety of functional groups. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from the organotin reagent, and reductive elimination. wikipedia.org Both the Heck and Stille reactions have been employed for the synthesis of polysubstituted quinazolines from halogenated precursors. nih.govmdpi.com

Table 3: Overview of Heck and Stille Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Typical Product |

|---|---|---|---|

| Heck | Alkene | Pd Catalyst, Base | 8-Alkenylquinazoline |

| Stille | Organostannane (R-SnR'₃) | Pd Catalyst | 8-Substituted-quinazoline (with R group) |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org It has become a premier method for constructing aryl amines from aryl halides and primary or secondary amines. organic-chemistry.org This reaction is highly relevant for the synthesis of 8-aminoquinazoline derivatives, which are common substructures in pharmacologically active molecules.

The reaction's success relies on the use of a palladium catalyst in conjunction with bulky, electron-rich phosphine (B1218219) ligands (such as XPhos, SPhos, or BrettPhos) and a strong base. youtube.com The catalytic cycle involves the oxidative addition of the 8-iodoquinazoline derivative to the Pd(0) center, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. youtube.comlibretexts.org This method overcomes the limitations of traditional nucleophilic substitution for forming C-N bonds on unactivated aryl rings. wikipedia.org

Table 4: General Protocol for Buchwald-Hartwig Amination

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

|---|

Beyond the most common cross-coupling reactions, other methodologies can be applied to functionalize 8-iodoquinazoline. The Negishi coupling , which uses organozinc reagents, and the Kumada coupling , which employs Grignard reagents (organomagnesium), are effective for forming C-C bonds with halogenated quinazolines. researchgate.netmdpi.com These reactions often proceed under mild conditions and offer alternative reactivity profiles. mdpi.com

Furthermore, new trends in catalysis are continually emerging. These include the development of more active and stable catalyst systems, the use of greener solvents like water, and the application of unconventional energy sources such as microwave irradiation to accelerate reaction times. nih.gov Such advancements are expanding the toolkit available for the synthesis of diverse 8-substituted quinazoline libraries. nih.gov

Nucleophilic Substitution Reactions on the Quinazoline Core

The quinazoline ring system is susceptible to nucleophilic aromatic substitution (SₙAr) reactions, but the reactivity is highly dependent on the position. chim.it The pyrimidine (B1678525) portion of the scaffold is electron-deficient, making the C2 and C4 positions particularly activated towards nucleophilic attack, especially when substituted with a good leaving group like a chlorine atom. nih.gov Numerous studies have shown that in 2,4-dichloroquinazoline (B46505) precursors, nucleophiles such as anilines, benzylamines, and aliphatic amines will selectively substitute the chlorine at the C4 position. nih.gov

In contrast, the benzene (B151609) ring of the quinazoline core is comparatively electron-rich and generally not activated for classical SₙAr reactions. Therefore, direct nucleophilic displacement of the iodine at the C8 position of 8-iodoquinazoline is not a favored pathway under standard SₙAr conditions. Functionalization at the C8 position is almost exclusively achieved through the transition metal-catalyzed cross-coupling reactions detailed in the preceding sections. nih.gov While some C-nucleophilic additions to the quinazoline ring have been described, these typically involve activation of the heterocyclic system and occur at the electron-deficient positions. researchgate.net

Electrophilic Substitution Reactions on the Quinazoline Core

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds; however, for heterocyclic systems like quinazoline, the reactivity is complex. libretexts.org The quinazoline scaffold consists of two fused rings: a benzene ring and a pyrimidine ring. The pyrimidine ring, with its two electronegative nitrogen atoms, is strongly electron-deficient and thus highly deactivated towards electrophilic attack. Consequently, electrophilic substitution reactions preferentially occur on the carbocyclic benzene ring (positions 5, 6, 7, and 8).

For the parent quinazoline molecule, nitration is the primary known electrophilic substitution reaction, and theoretical calculations suggest an order of reactivity at the available positions as 8 > 6 > 5 > 7. nih.gov This indicates that the C8 position is inherently the most susceptible to electrophilic attack.

Therefore, for an incoming electrophile, two main factors will determine the position of substitution on 8-iodoquinazoline:

The deactivating nature of the quinazoline nucleus , which directs the substitution to the benzene ring.

The directing effect of the C8-iodo group , which directs incoming electrophiles to the positions ortho (C7) and para (C6) relative to itself.

Considering these effects, further electrophilic substitution on 8-iodoquinazoline is predicted to yield a mixture of 7-substituted and 6-substituted products. The inherent reactivity of the quinazoline ring positions and the directing influence of the iodo group would determine the precise ratio of these isomers under specific reaction conditions.

Metal-Halogen Exchange Reactions Involving 8-Iodoquinazoline

Metal-halogen exchange is a powerful and fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly efficient for aryl iodides due to the polarity and relative weakness of the carbon-iodine bond. The generally accepted trend for exchange rates is I > Br > Cl. wikipedia.org The reaction typically involves treating the aryl halide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures.

8-Iodoquinazoline is an ideal substrate for this transformation. The reaction is expected to proceed rapidly and cleanly at the C8 position to generate the highly reactive 8-quinazolinyllithium intermediate. This process is effectively an in-situ generation of a potent nucleophile and Grignard-like reagent. The formation of related 8-lithioquinazoline intermediates via directed ortho-lithiation, which are then quenched with iodine to produce 8-iodoquinazolines, lends strong support to the feasibility of this exchange reaction. cardiff.ac.uk

The synthetic utility of this reaction lies in the subsequent quenching of the 8-quinazolinyllithium species with a wide variety of electrophiles, allowing for the introduction of diverse functional groups at the C8 position. This two-step sequence—metal-halogen exchange followed by electrophilic quench—serves as a versatile strategy for the synthesis of complex 8-substituted quinazolines that might be inaccessible through other routes.

| Electrophile | Reagent Example | Resulting Functional Group at C8 |

|---|---|---|

| Proton Source | H₂O | -H (forms Quinazoline) |

| Aldehydes/Ketones | Benzaldehyde (B42025), Acetone | -CH(OH)R, -C(OH)R₂ |

| Carbon Dioxide | CO₂ (gas) | -COOH (Carboxylic Acid) |

| Amides | Dimethylformamide (DMF) | -CHO (Aldehyde) |

| Alkyl Halides | Methyl Iodide | -CH₃ (Methyl) |

| Disulfides | Dimethyl disulfide (MeSSMe) | -SMe (Methylthio) |

Functional Group Interconversions Derived from the C8-Iodo Moiety

The carbon-iodine bond at the C8 position of 8-iodoquinazoline is a versatile handle for a wide array of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. Aryl iodides are among the most reactive aryl halides for these transformations.

Key transformations for 8-iodoquinazoline include:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (boronic acid or boronate ester) to form a new C-C bond. libretexts.orgwikipedia.org It is widely used to synthesize biaryl compounds. The reaction of halogenated quinazolines, including 6-iodoquinazoline, in Suzuki couplings is well-documented, highlighting the applicability to the 8-iodo isomer. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes. nih.govwikipedia.org The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst. nih.gov This method allows for the introduction of an sp-hybridized carbon substituent at the C8 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine (primary or secondary). wikipedia.orgacsgcipr.org It is a powerful method for synthesizing arylamines and has largely replaced harsher classical methods. wikipedia.org This transformation would convert 8-iodoquinazoline into various 8-aminoquinazoline derivatives.

These cross-coupling reactions demonstrate the value of 8-iodoquinazoline as a key building block for the synthesis of a diverse library of 8-substituted quinazoline derivatives.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 8-Arylquinazoline |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 8-Alkynylquinazoline |

| Buchwald-Hartwig Amination | Amine (R¹R²NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | 8-(Amino)quinazoline |

Applications of 8 Iodoquinazoline in Organic Synthesis

As a Versatile Building Block for Complex Heterocyclic Architectures

8-Iodoquinazoline serves as a foundational element for the synthesis of intricate heterocyclic systems. sigmaaldrich.combldpharm.commdpi.comsigmaaldrich.comsrdorganics.com The iodine atom at the 8-position acts as a versatile handle for introducing a variety of substituents and for constructing fused ring systems. This reactivity is crucial for developing novel compounds with potential therapeutic applications.

For instance, 2-aryl-6-bromo-4-chloro-8-iodoquinazolines have been utilized as precursors for creating polycarbo-substituted imidazo[1,2-c]quinazolines. nih.gov This transformation is achieved through a sequence of reactions including amination with 2-aminoethanol, followed by acid-promoted cyclodehydration. nih.gov The resulting 5-aryl-9-bromo-7-iodo-2,3-dihydro-2H-imidazo[1,2-c]quinazolines can then be further diversified through subsequent cross-coupling reactions. nih.gov

The synthesis of these complex structures highlights the strategic importance of the 8-iodo group, which allows for selective chemical modifications, leading to the development of novel heterocyclic frameworks.

Role in the Divergent Synthesis of Poly-substituted Quinazoline (B50416) Derivatives

The 8-iodoquinazoline core is instrumental in the divergent synthesis of a wide range of poly-substituted quinazoline derivatives. researchgate.netmdpi.com The differential reactivity of various halogen substituents on the quinazoline ring allows for sequential and site-selective modifications. mdpi.com This strategic approach enables the creation of a multitude of analogs from a common intermediate, which is highly valuable for structure-activity relationship (SAR) studies.

A notable example is the use of 2-aryl-6-bromo-8-iodoquinazolines in one-pot, three-step sequential reactions. mdpi.com These reactions involve an initial amination, followed by a double cross-coupling reaction (such as bis-Suzuki-Miyaura, Sonogashira/Stille, or Sonogashira/Suzuki-Miyaura) to produce unsymmetrical 2,6,8-trisubstituted 4-(arylamino)quinazolines. mdpi.com This method allows for the introduction of different substituents at the 2, 6, and 8 positions, leading to a diverse library of compounds.

The following table illustrates the synthesis of various poly-substituted quinazolines from 8-iodoquinazoline precursors:

| Precursor | Reaction Type | Substituents Introduced | Resulting Compound Class |

| 2-aryl-6-bromo-8-iodoquinazolines | Amination, Double Cross-Coupling | Aryl, Alkynyl, or Stannyl groups | Unsymmetrical 2,6,8-trisubstituted 4-(arylamino)quinazolines mdpi.com |

| 2-aryl-4-chloro-6-iodoquinazolines | Sonogashira/Suzuki-Miyaura Coupling | Alkynyl and Aryl groups | 2,4-diaryl-6-alkynylquinazolines mdpi.com |

| 4-chloro-8-iodoquinazoline (B175156) | Metalation, Electrophilic Quenching | Various electrophiles | 8-substituted quinazolines beilstein-journals.orgnih.gov |

This divergent approach is a powerful tool for medicinal chemists, enabling the rapid generation of new chemical entities for biological screening.

Precursor for Advanced Ligands and Catalysts in Homogeneous and Heterogeneous Systems

The unique electronic and structural properties of quinazoline derivatives make them promising candidates for the development of advanced ligands and catalysts. solvias.comsigmaaldrich.com 8-Iodoquinazoline can be functionalized to create ligands that can coordinate with metal centers, forming catalysts for a variety of organic transformations.

While direct examples of 8-iodoquinazoline-derived catalysts are still emerging, the broader class of quinazoline-based ligands has shown significant potential. For example, N-heterocyclic carbenes (NHCs), a class of ligands known for their strong σ-donating properties, can be synthesized from quinazoline precursors. beilstein-journals.org These NHC-metal complexes are highly effective catalysts for reactions such as cross-coupling, metathesis, and polymerization. beilstein-journals.org

The development of chiral quinazoline-based ligands is of particular interest for asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. The Cinchona alkaloids, which contain a quinoline (B57606) ring system structurally related to quinazoline, are well-known for their application in asymmetric catalysis. dovepress.com This suggests that chiral ligands derived from 8-iodoquinazoline could also be effective in this area.

Utility in Scaffold Modification and Chemical Library Synthesis

The 8-iodoquinazoline scaffold is a valuable platform for chemical library synthesis, a key process in drug discovery. mdpi.comresearcher.life The ability to easily modify the scaffold at the 8-position, along with other positions on the quinazoline ring, allows for the creation of large and diverse collections of related compounds. mdpi.com These libraries can then be screened for biological activity against a variety of targets.

The concept of scaffold modification involves taking a core molecular structure, such as 8-iodoquinazoline, and systematically altering its substituents to explore the chemical space around it. nih.govmdpi.com This approach is particularly effective when combined with high-throughput screening methods, allowing for the rapid identification of lead compounds with desirable biological properties.

For example, the synthesis of polycarbo-substituted quinazolines from 2-aryl-4-chloro-6-iodoquinazolines demonstrates the utility of this approach. mdpi.com By varying the substituents at the 2, 4, and 6 positions, a library of compounds with diverse electronic and steric properties can be generated. This diversity increases the probability of discovering compounds with novel biological activities.

Spectroscopic and Structural Elucidation Techniques Employed in 8 Iodoquinazoline Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. materialsproject.org In the study of 8-Iodoquinazoline derivatives, both ¹H and ¹³C NMR are routinely used to confirm substitution patterns and molecular structure. researchgate.netresearchgate.net

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms in a molecule. For 8-Iodoquinazoline, the aromatic protons would exhibit characteristic chemical shifts and coupling patterns, allowing for unambiguous assignment of their positions on the quinazoline (B50416) ring system.

¹³C NMR Spectroscopy: ¹³C NMR provides information on the carbon skeleton of the molecule. savemyexams.com Each unique carbon atom in the structure produces a distinct signal. libretexts.org A key indicator in the ¹³C NMR spectrum of iodoquinazoline derivatives is the signal for the carbon atom directly bonded to the iodine. Research on analogous 2-aryl-4-chloro-6-iodoquinazolines shows that the Csp²-I signal appears at a characteristic chemical shift. mdpi.com In the case of 8-iodo-substituted quinazolines, the heavy iodine atom influences the chemical shift of the C-8 carbon, a detail crucial for confirming the isomer's identity.

Advanced two-dimensional (2D) NMR techniques and specialized experiments like ¹⁵N NMR can further refine the structural assignment by revealing correlations between different nuclei.

Interactive Table: Representative ¹³C NMR Data for Iodoquinazoline Analogs Below is a table showing the characteristic chemical shift for the carbon atom attached to iodine in a related iodoquinazoline compound.

| Nucleus | Compound Type | Observed Chemical Shift (δ) in ppm | Reference |

| ¹³C | 2-Aryl-4-chloro-6-iodoquinazoline | ~93.0 (for C-I) | mdpi.com |

Note: This data is for a related 6-iodo-substituted analog and serves as a reference for the expected chemical shift region for the C-I bond in 8-Iodoquinazoline.

Mass Spectrometric Approaches for Precise Structural Confirmation

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. github.io High-resolution mass spectrometry (HRMS) is particularly vital in the characterization of halogenated compounds like 8-Iodoquinazoline.

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the compound's elemental formula. researchgate.net This is critical for distinguishing between isomers or compounds with similar nominal masses. In studies involving derivatives of 8-iodoquinazolines, both low- and high-resolution mass spectra are employed for characterization. researchgate.net The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For derivatives containing other halogens, such as chlorine, the characteristic isotopic pattern (e.g., a 3:1 ratio for the M+ and M+2 peaks for ³⁵Cl and ³⁷Cl) provides definitive evidence of their presence. researchgate.net

Interactive Table: Mass Spectrometry Data for Halogenated Quinazoline Characterization This table outlines the key information obtained from mass spectrometry for halogenated quinazolines.

| Mass Spectrometry Technique | Information Obtained | Significance for 8-Iodoquinazoline | Reference |

| High-Resolution MS (HRMS) | Precise molecular weight and elemental formula. | Confirms the molecular formula C₈H₅IN₂. | researchgate.net |

| MS Fragmentation Pattern | Structural information based on fragment ions. | Helps to confirm the connectivity of the quinazoline core. | github.io |

| Isotopic Pattern Analysis | Presence of specific isotopes (e.g., Cl, Br). | Confirms the presence of additional halogens in derivatives. researchgate.net | researchgate.net |

Infrared (IR) and Raman Spectroscopic Investigations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra serve as a molecular "fingerprint," providing valuable information about the functional groups present in the structure. scribd.com

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on vibrational modes that may be weak or absent in the IR spectrum. libretexts.org It is particularly useful for identifying vibrations of non-polar bonds and symmetric stretching modes. For 8-Iodoquinazoline, Raman spectroscopy could help to characterize the vibrations of the aromatic ring system.

Interactive Table: Expected FT-IR Vibrational Bands for 8-Iodoquinazoline This table is based on data from the analogous compound 8-hydroxyquinoline (B1678124).

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Reference |

| > 3000 | Aromatic C-H Stretch | Quinazoline Ring | researchgate.net |

| 1000 - 1600 | C=C and C=N Stretch | Quinazoline Ring | researchgate.net |

| < 600 | C-I Stretch | Carbon-Iodine Bond | N/A |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researcher.life By analyzing the diffraction pattern of X-rays passed through a single crystal, researchers can generate an electron density map and build an exact model of the molecule. researchgate.net

This technique unequivocally confirms the compound's constitution and reveals detailed structural parameters. While a crystal structure for the parent 8-Iodoquinazoline is not reported in the searched literature, the technique has been widely applied to quinazoline and iodo-quinoline derivatives. researchgate.netresearchgate.netmdpi.com An X-ray crystal structure analysis of 8-Iodoquinazoline would provide definitive proof of the iodine's position at C-8. It would also yield precise data on bond lengths, bond angles, and the planarity of the quinazoline ring system. Furthermore, it would reveal information about how the molecules pack in the crystal lattice, including any intermolecular interactions such as π-π stacking. mdpi.com

Interactive Table: Parameters Determined by X-ray Crystallography This table lists the key structural parameters that would be obtained from an X-ray crystallographic analysis of 8-Iodoquinazoline.

| Parameter | Description | Significance | Reference |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Defines the crystal system and packing. | researchgate.net |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-I). | Confirms bonding and provides insight into bond order. | mdpi.com |

| Bond Angles | The angles formed between three connected atoms. | Defines the geometry of the molecule. | mdpi.com |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Determines the planarity and 3D shape. | mdpi.com |

| Intermolecular Interactions | Non-covalent forces between molecules (e.g., π-π stacking, hydrogen bonds). | Explains the solid-state packing and physical properties. | mdpi.com |

Computational and Theoretical Studies of 8 Iodoquinazoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 8-iodoquinazoline and its derivatives, DFT calculations have been employed to elucidate their fundamental electronic properties.

Studies involving DFT calculations, often at the B3LYP/6-311G(d) level, have provided detailed information on the molecule's electronic structure. vulcanchem.com These calculations are crucial for understanding the distribution of electron density, which in turn dictates the molecule's reactivity and physical properties. For instance, the electronic properties of polycarbo-substituted quinazolines derived from chloro-iodoquinazolines have been studied using DFT to understand their intramolecular charge transfer properties. nih.govmdpi.com

The electronic absorption and emission spectra of quinazoline (B50416) derivatives have been analyzed using DFT and time-dependent DFT (TD-DFT) methods. urfu.ru These computational approaches help in interpreting experimental UV-Vis spectra and understanding the nature of electronic transitions within the molecule. nih.govmdpi.com For example, DFT calculations have been used to study the photophysical properties of polycarbo-substituted quinazolines, revealing insights into their potential as luminescent materials. researchgate.netresearchgate.net

Furthermore, DFT has been utilized to investigate the mechanisms of reactions involving quinazoline derivatives. For example, the mechanisms of [8+2] cycloadditions of related dienylfurans have been analyzed using DFT calculations, providing insights into the reaction pathways and activation energies. pku.edu.cn Similarly, DFT has been applied to study the formation of 8-oxoguanine, a process relevant to DNA damage, highlighting the versatility of this computational method. rsc.org

Molecular Orbital Analysis and Reactivity Prediction

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are directly involved in chemical reactions. bccampus.casparknotes.com

The analysis of HOMO and LUMO energy levels and their spatial distribution in 8-iodoquinazoline allows for the prediction of its reactivity towards electrophiles and nucleophiles. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Computational models, including those based on MO theory, are increasingly used to predict the outcomes of chemical reactions. nih.govnumberanalytics.comrsc.org These predictions can guide synthetic chemists in designing experiments and optimizing reaction conditions. mit.edursc.org For instance, the development of machine-learned reaction representations combined with quantum mechanical descriptors allows for the fast and accurate prediction of regioselectivity in substitution reactions. mit.edu

The Klopman-Salem equation, which considers the energies and overlap of molecular orbitals, provides a quantitative basis for understanding intermolecular reactivity. imperial.ac.uk By analyzing the frontier molecular orbitals (FMOs) of 8-iodoquinazoline and potential reactants, it is possible to predict the feasibility and selectivity of various chemical transformations. pku.edu.cn

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ucalgary.cascribd.comlibretexts.org For a molecule like 8-iodoquinazoline, which may have flexible side chains or exist in different substituted forms, understanding its conformational preferences is crucial.

Computational methods can be used to map the potential energy surface (PES) of the molecule, identifying stable conformers (local minima) and the energy barriers (transition states) that separate them. d-nb.inforesearchgate.net This "energy landscape" provides a comprehensive picture of the molecule's flexibility and the relative populations of different conformations at a given temperature. nih.govelifesciences.org

The study of the energy landscape is critical for understanding how the molecule's three-dimensional shape influences its biological activity and interactions with other molecules. d-nb.info For substituted cyclohexanes and related heterocycles, conformational analysis helps in determining the preference for axial or equatorial positioning of substituents, which can significantly impact reactivity. libretexts.orgnih.gov While direct conformational analysis studies on 8-iodoquinazoline are not extensively detailed in the provided results, the principles are broadly applicable to substituted quinazoline systems. princeton.edu

Elucidation of Reaction Mechanisms via Computational Modeling

The use of quantum chemical calculations can help predict reaction pathways and transition state energies, which aids in the development of new synthetic methodologies. rsc.org These computational tools allow for the exploration of various potential mechanisms before committing to time-consuming and resource-intensive laboratory experiments. rsc.org

In Silico Modeling of Molecular Interactions for Target Engagement Research

In the field of drug discovery, understanding how a molecule interacts with its biological target is of paramount importance. nih.gov In silico modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are widely used to predict and analyze these interactions. researchgate.netjksus.orgnih.gov

For 8-iodoquinazoline derivatives that have been investigated as potential therapeutic agents, molecular docking studies are performed to predict their binding orientation and affinity within the active site of a target protein. researchgate.netresearchgate.net These studies have been crucial in the design of dual inhibitors targeting enzymes like VEGFR-2 and EGFR. researchgate.netnih.gov The insights gained from docking can guide the synthesis of new derivatives with improved potency and selectivity. researchgate.net

Molecular dynamics simulations can further refine the understanding of ligand-protein interactions by simulating the dynamic behavior of the complex over time. jksus.org This can reveal important information about the stability of the binding and the role of specific amino acid residues in the interaction. researchgate.net The ultimate goal of these in silico studies is to predict target engagement, which is a key factor in determining the efficacy of a drug candidate. nih.govresearchgate.netpelagobio.com Computational approaches that can accurately predict drug-target interactions are invaluable for lead optimization and reducing the attrition rate in drug development. plos.org

Synthesis and Exploration of 8 Iodoquinazoline Analogues and Derivatives

Systematic Modification of the Quinazoline (B50416) Ring System Based on 8-Iodoquinazoline

The 8-iodoquinazoline framework allows for systematic modifications of the quinazoline ring system itself. One common approach involves the lithiation of the quinazoline ring, which creates highly useful organolithium intermediates for the synthesis of substituted derivatives that are otherwise difficult to prepare. cardiff.ac.uk For instance, the treatment of 4-aryl-6,7-dimethoxyquinazolines with lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures leads to the formation of 8-lithio intermediates. Quenching these intermediates with iodine yields the corresponding 8-iodoquinazolines in good yields. cardiff.ac.uk This method highlights a regioselective strategy for introducing an iodine atom at the 8-position, which can then serve as a versatile point for further functionalization.

Another key modification strategy involves nucleophilic substitution reactions where the iodine atom acts as a leaving group. smolecule.com This allows for the introduction of various nucleophiles to create novel quinazoline derivatives. Additionally, the quinazoline ring can be further modified through cyclization and condensation reactions, expanding the structural diversity of the resulting compounds. smolecule.com

Introduction of Diverse Substituents at Peripheral Positions via 8-Iodoquinazoline Intermediates

The iodine atom at the 8-position of the quinazoline ring is a key functional group for introducing a wide variety of substituents at peripheral positions through various cross-coupling reactions. mdpi.com Palladium-catalyzed reactions, such as the Sonogashira, Suzuki-Miyaura, and Stille couplings, are powerful tools for forming new carbon-carbon bonds. mdpi.commdpi.com

For example, 2-aryl-6-bromo-4-chloro-8-iodoquinazolines can undergo sequential cross-coupling reactions. mdpi.com The inherent reactivity difference between the C-I and C-Br bonds allows for selective functionalization. The more reactive C-I bond can be targeted first in a Sonogashira coupling with a terminal alkyne, followed by a Suzuki-Miyaura or Stille coupling at the C-Br position with a different partner. mdpi.com This stepwise approach enables the synthesis of unsymmetrical, poly-substituted quinazolines.

A study on 2-aryl-4-chloro-6-iodoquinazolines demonstrated that Sonogashira coupling with terminal alkynes occurs selectively at the C-6 iodo position, leaving the C-4 chloro group intact for subsequent reactions like Suzuki-Miyaura coupling. mdpi.com This regioselectivity is crucial for the controlled synthesis of complex molecules. The resulting polycarbo-substituted quinazolines can be further modified, for instance, by amination at the C-4 position. mdpi.com

The following table summarizes some examples of substituents introduced at the 8-position of the quinazoline ring using 8-iodoquinazoline intermediates:

| Precursor | Coupling Reaction | Reagents | Substituent Introduced at C-8 | Reference |

| 2-Aryl-6-bromo-4-chloro-8-iodoquinazoline | Sonogashira/Stille | Terminal alkyne, Organostannane, Pd catalyst | Alkynyl and Aryl/Heteroaryl | mdpi.com |

| 2-Aryl-6-bromo-4-chloro-8-iodoquinazoline | bis-Suzuki | Arylboronic acid, Pd catalyst | Aryl | mdpi.com |

| 5-Chloro-7-iodo-8-isopropoxy-quinazoline | Suzuki | Arylboronic acid or Heteroarylboronic acid | Aryl or Heterocyclic | google.com |

Methodologies for Chemical Library Generation and Parallel Synthesis

Chemical libraries, which are large collections of diverse molecules, are essential for high-throughput screening and drug discovery. openaccessjournals.comvipergen.com The versatility of 8-iodoquinazoline makes it an excellent scaffold for generating such libraries. Methodologies like combinatorial chemistry and parallel synthesis allow for the rapid production of numerous derivatives. openaccessjournals.comjetir.orglibretexts.org

Parallel synthesis is a technique where multiple reactions are carried out simultaneously in separate reaction vessels, enabling the efficient production of a library of individual, purified compounds. jetir.orglibretexts.org This "quality over quantity" approach is often used for lead optimization. jetir.org For example, a library of triazine derivatives was successfully synthesized using a multigenerational parallel synthesis approach. chimia.ch

Split-and-pool synthesis is another combinatorial technique where beads are divided into groups, reacted with different building blocks, and then recombined. libretexts.org This method can generate vast numbers of compounds. The "one-bead-one-compound" (OBOC) method is a specific application of this, where each bead carries a unique compound. nih.gov

The generation of chemical libraries from 8-iodoquinazoline can be systematically planned. By starting with a core 8-iodoquinazoline structure, different sets of building blocks can be introduced at various positions (e.g., C-2, C-4, C-6, and C-8) using a series of reactions. For example, after introducing a substituent at the 8-position via a cross-coupling reaction, further diversity can be achieved by modifying other positions on the quinazoline ring. mdpi.commdpi.com Computational tools can aid in the design of these libraries to ensure chemical diversity and target specificity. vipergen.com

Structure-Property Relationship Studies Facilitated by 8-Iodoquinazoline Derivatives

The ability to synthesize a wide range of 8-iodoquinazoline derivatives is crucial for conducting structure-property relationship (SPR) and structure-activity relationship (SAR) studies. These studies aim to understand how modifications to a molecule's structure affect its physical, chemical, and biological properties. mdpi.comnih.gov

By systematically varying the substituents at different positions of the quinazoline ring, researchers can identify key structural features responsible for a desired activity. For instance, studies on quinazolinone derivatives have shown that the presence of a halogen atom, such as iodine, at the 6 and 8-positions can significantly enhance antimicrobial activity. nih.gov

In the context of anticancer research, various iodoquinazoline derivatives have been synthesized and evaluated as inhibitors of protein kinases like EGFR and VEGFR-2. nih.govacs.org For example, the introduction of different N-alkyl groups and side chains on a 6-iodoquinazoline-2,4(1H,3H)-dione scaffold allowed for the exploration of SAR. It was found that compounds with Schiff base side chains generally exhibited higher anticancer activities. nih.gov

Similarly, the synthesis of polycarbo-substituted 4-anilinoquinazolines derived from 2-aryl-6-bromo-8-iodoquinazolines enabled the evaluation of their cytotoxic properties against various cancer cell lines. mdpi.com These studies revealed that the nature and position of the substituents have a profound impact on the cytotoxicity and selectivity of the compounds. For example, a 4-methoxyphenyl (B3050149) group at the 8-position led to significant cytotoxicity, while the same group at the 2-position diminished activity. mdpi.com

The following table provides examples of how structural modifications on the 8-iodoquinazoline scaffold influence biological activity:

| Compound Series | Structural Variation | Observed Effect on Activity | Reference |

| 6,8-Diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Substitution at N-3 | Significantly improved antibacterial activity | nih.gov |

| 1-Alkyl-6-iodoquinazoline-2,4(1H,3H)-dione derivatives | Variation of side chains (aliphatic vs. Schiff's bases) | Schiff's bases side chains showed higher anticancer activities | nih.gov |

| Polycarbo-substituted 4-anilinoquinazolines | Position of 4-methoxyphenyl group (C-2 vs. C-8) | 4-methoxyphenyl at C-8 showed significant cytotoxicity; at C-2, activity was diminished | mdpi.com |

| 2,4-disubstituted-6-iodoquinazoline derivatives | 4-methoxyphenyl substituent at position-2 | Better antitumor activity compared to unsubstituted or other substituents | researchgate.net |

These examples underscore the importance of 8-iodoquinazoline as a versatile platform for generating diverse derivatives, which in turn facilitates the detailed investigation of structure-property relationships and the discovery of novel therapeutic agents.

Future Research Directions and Emerging Trends in 8 Iodoquinazoline Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. nih.gov For 8-iodoquinazolines, future efforts will likely focus on creating more sustainable and atom-economical synthetic pathways.

A key area of interest is the refinement of existing methods to reduce waste and improve yields. For instance, the synthesis of 4-chloro-8-iodoquinazoline (B175156) has been achieved with an 83% yield through a regioselective metalation and subsequent quenching with iodine. beilstein-journals.org While effective, future research may explore greener solvents and milder reaction conditions to further enhance the sustainability of this process. nih.gov The use of microwave irradiation has already shown promise in accelerating N-arylation reactions of 4-chloroquinazolines, offering a more sustainable alternative to traditional heating methods by reducing reaction times and the need for large volumes of organic solvents. beilstein-journals.org

Furthermore, the exploration of one-pot, multi-step reaction sequences will be crucial. researchgate.net These approaches, which combine several synthetic transformations into a single operation, minimize the need for intermediate purification steps, thereby saving time, resources, and reducing solvent consumption. The development of such protocols for the synthesis of polysubstituted quinazolines from readily available starting materials is a significant goal.

The table below outlines some current and potential future synthetic strategies for 8-iodoquinazoline derivatives.

| Synthetic Strategy | Description | Potential Future Improvements |

| Regioselective Metalation-Iodination | Involves the selective deprotonation of a quinazoline (B50416) precursor followed by quenching with an iodine source to introduce the iodo group at the 8-position. beilstein-journals.org | Utilization of greener solvents, development of catalytic versions to avoid stoichiometric use of strong bases. |

| Microwave-Assisted N-Arylation | Employs microwave heating to accelerate the reaction between a 4-chloro-8-iodoquinazoline and an aniline (B41778) derivative. beilstein-journals.org | Expansion of substrate scope to include less reactive anilines, development of base-free and solvent-free conditions. |

| One-Pot Multi-Component Reactions | Combines multiple starting materials in a single reaction vessel to construct the quinazoline core and introduce the iodo-substituent simultaneously. | Design of novel multi-component reactions with high atom economy and stereoselectivity. |

| Flow Chemistry | Utilizes continuous flow reactors for the synthesis, allowing for precise control over reaction parameters and safer handling of hazardous reagents. | Integration of in-line purification and analysis for a fully automated synthetic process. |

Exploration of Unconventional Reactivity Pathways and Activation Strategies

Beyond traditional cross-coupling reactions, future research will likely delve into unconventional reactivity pathways and novel activation strategies for the C-I bond in 8-iodoquinazolines. This exploration could unlock new synthetic possibilities and lead to the creation of previously inaccessible molecular architectures.

One emerging area is the use of photoredox catalysis, which utilizes visible light to initiate radical-mediated transformations. This approach could enable novel C-C and C-heteroatom bond formations at the 8-position of the quinazoline ring under mild conditions. The generation of nitrogen-centered radicals, for example, has been shown to drive complex bond-forming and rearrangement reactions in biosynthetic pathways, and similar principles could be applied to 8-iodoquinazoline chemistry. rsc.org

Furthermore, the investigation of non-traditional reaction mechanisms, such as those that proceed through second-order saddle points rather than conventional transition states, could reveal unexpected reactivity patterns. rsc.org These pathways can lead to unique product distributions and stereochemical outcomes that are not achievable through conventional methods.

Another avenue of exploration is the development of novel catalytic systems that can selectively activate the C-I bond in the presence of other reactive functional groups. This could involve the design of new ligands for transition metal catalysts or the exploration of main-group elements as catalysts to achieve unique reactivity. rub.de

Integration into Advanced Materials Science Research and Optoelectronic Applications

The unique photophysical properties of quinazoline derivatives make them promising candidates for applications in advanced materials science, particularly in the field of optoelectronics. researchgate.netresearchgate.net The presence of a heavy iodine atom at the 8-position can influence the electronic properties of the quinazoline scaffold, potentially leading to materials with enhanced performance in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and sensors. researchgate.net

Future research will likely focus on the synthesis and characterization of novel 8-iodoquinazoline-based materials with tailored optoelectronic properties. This will involve the strategic incorporation of various functional groups to tune the emission color, quantum yield, and charge transport characteristics of these materials. For example, the introduction of π-extended conjugated systems through cross-coupling reactions is a common strategy to modify these properties. researchgate.net

The development of materials for advanced applications such as thermally activated delayed fluorescence (TADF) emitters and materials for non-linear optics is another promising direction. researchgate.net The inherent properties of the 8-iodoquinazoline core, combined with judicious molecular design, could lead to the creation of next-generation materials for a variety of optoelectronic devices. researchgate.net

Innovative Applications in Catalytic Method Development

The 8-iodoquinazoline scaffold itself can serve as a platform for the development of new catalytic methods. topsoe.com The ability to functionalize the quinazoline core at multiple positions allows for the creation of novel ligands for transition metal catalysis. rsc.org

Future research could focus on designing and synthesizing 8-iodoquinazoline-based ligands for a variety of catalytic transformations. The iodo-substituent can act as a handle for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties. This could lead to catalysts with improved activity, selectivity, and stability for a range of important chemical reactions.

Moreover, the quinazoline nitrogen atoms can act as coordination sites for metal centers, leading to the formation of well-defined metal complexes with potential catalytic activity. The exploration of these complexes in catalysis, particularly in areas like hydrogenation and oxidation reactions, could open up new avenues for catalyst design. For instance, fluorine-modified cobalt catalysts have shown promise in the electrocatalytic hydrogenation of quinolines. nih.gov

Computational-Guided Design and Discovery of New 8-Iodoquinazoline-Based Molecules

Computational chemistry and molecular modeling are becoming increasingly indispensable tools in modern drug discovery and materials science. In the context of 8-iodoquinazolines, computational methods can be employed to guide the design and discovery of new molecules with desired properties.

Future research will likely see a greater integration of computational approaches in several key areas:

Virtual Screening: Large libraries of virtual 8-iodoquinazoline derivatives can be screened in silico to identify promising candidates with high binding affinity for specific biological targets. This can significantly accelerate the early stages of drug discovery.

Structure-Activity Relationship (SAR) Studies: Computational models can be used to understand the relationship between the structure of 8-iodoquinazoline derivatives and their biological activity or material properties. nih.gov This knowledge can then be used to design more potent or efficient molecules. For example, docking studies can help understand how these molecules bind to the active sites of enzymes like EGFR. nih.gov

Prediction of Physicochemical Properties: Computational methods can predict key physicochemical properties such as solubility, stability, and bioavailability, which are crucial for the development of new drugs and materials.

Mechanism Elucidation: Quantum mechanical calculations can be used to investigate reaction mechanisms and predict the feasibility of novel synthetic transformations.

The synergy between computational and experimental approaches will be crucial for the rapid and efficient development of new 8-iodoquinazoline-based molecules for a wide range of applications.

Q & A

Q. How should interdisciplinary collaborations (e.g., chemistry + computational biology) be structured for 8-iodoquinazoline research?

- Methodological Answer : Define roles a priori (e.g., synthetic chemists prepare derivatives; computational teams model binding). Use shared data repositories (GitHub, LabArchives) for real-time updates. Co-author publications must detail individual contributions per CRediT taxonomy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。